Substance P (5-11)

Übersicht

Beschreibung

Substance P (5-11) is a neuropeptide that is found in the peripheral and central nervous systems of mammals. It is a member of the tachykinin family and is known to be involved in a variety of physiological processes and pathological conditions.

Wissenschaftliche Forschungsanwendungen

Neurological Significance

Substance P, an 11-amino-acid neuropeptide, is significant in the nervous system. Hokfelt et al. (1975) found its presence in primary sensory neurons and certain brain areas, suggesting a role in neurotransmission or modulation (Hokfelt et al., 1975). Steinacker (1977) explored its potent presynaptic effect on neurotransmission at the frog neuromuscular junction, indicating a complex role in synaptic communication (Steinacker, 1977).

Immunomodulatory Properties

McGillis et al. (1990) highlighted Substance P's role in modulating inflammatory and immune responses, altering lymphocytes and macrophages' behavior through specific receptors (McGillis, Mitsuhashi & Payan, 1990). Moore, Lami, and Spruck (1989) demonstrated that Substance P significantly influences lymphocyte traffic and lymph flow in peripheral lymph nodes (Moore, Lami & Spruck, 1989).

Receptor Characterization

Hershey and Krause (1990) focused on the molecular characterization of a cDNA encoding the rat Substance P receptor, defining its pharmacological properties and suggesting its role in various brain regions and peripheral tissues (Hershey & Krause, 1990).

Wirkmechanismus

Target of Action

Substance P (5-11), the C-terminal heptapeptide of Substance P, is a neuropeptide . Its primary target is the NK-1 tachykinin receptor . This receptor is a G protein-coupled receptor that mediates the actions of Substance P .

Mode of Action

Substance P (5-11) interacts with its target, the NK-1 tachykinin receptor, by binding to it . This interaction stimulates cellular growth in cell culture . It has also been shown that Substance P can promote wound healing of non-healing ulcers in humans .

Biochemical Pathways

Substance P (5-11) affects various biochemical pathways. It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . Some immune cells have also been found to secrete Substance P, hinting at an integral role of Substance P in the immune response .

Pharmacokinetics

The physicochemical properties of drugs can greatly influence their adme properties . For instance, the partition coefficient (P or logP) can indicate the balance between lipophilicity and hydrophilicity of a compound, which can affect its absorption and distribution .

Result of Action

The molecular and cellular effects of Substance P (5-11)'s action are diverse. It has been shown to stimulate cellular growth and modulate immune cell proliferation rates and cytokine production . It also plays a role in wound healing .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound . .

Eigenschaften

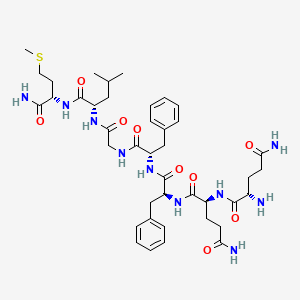

IUPAC Name |

(2S)-2-amino-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHJIELOJQJHCG-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60N10O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965436 | |

| Record name | 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51165-09-4 | |

| Record name | Substance P (5-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)